molecular formula C10H10N2O3 B1342496 Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 671820-52-3

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1342496
M. Wt: 206.2 g/mol
InChI Key: YZJFTMHNIACXHE-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is an organic compound that belongs to the quinoxaline family. It has a CAS number of 671820-52-3 .


Molecular Structure Analysis

The molecular formula of “Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.19800 and a predicted density of 1.267±0.06 g/cm3 . The predicted boiling point is 440.7±45.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Tautomerism Studies

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been a subject of interest in studies exploring tautomerism. Chapman (1966) investigated the tautomeric structures of related compounds, revealing their existence as tautomeric mixtures in solution, highlighting the compound's structural complexity and its relevance in organic chemistry (Chapman, 1966). Similarly, research by Kim et al. (2003) explored the tautomerism of quinoxaline derivatives, which can provide insights into the chemical behavior and stability of such compounds (Kim, Choi, & Lim, 2003).

Synthesis and Reactions

The compound and its derivatives have been pivotal in various synthesis processes. Markees (1989) discussed the condensation products involving ethyl chromone-2-carboxylate and its reactions, underscoring the compound's utility in synthesizing complex organic molecules (Markees, 1989). Furthermore, Kappe and Roschger (1989) explored various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives, demonstrating the versatility of such compounds in organic synthesis (Kappe & Roschger, 1989).

Antimicrobial and Anticancer Applications

A study by Chaudhary et al. (2016) synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid and evaluated their antimicrobial and antifungal activities. This study highlights the potential of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate derivatives in developing new therapeutic agents (Chaudhary, Kumar, & Tarazi, 2016). Additionally, Ahmed et al. (2020) investigated the anticancer activity of new quinoxaline derivatives, providing insights into the potential use of these compounds in cancer treatment (Ahmed, Mohamed, Omran, & Salah, 2020).

Electrochemical Properties

Research by Gottlieb and Pfleiderer (1978) delved into the electrochemical reduction of 2,3-dioxo-tetrahydroquinoxalines, including methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives. This study contributes to the understanding of the electrochemical behavior of these compounds, which is valuable in fields like electrochemistry and material science (Gottlieb & Pfleiderer, 1978).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate have been explored. For instance, Beattie and Hales (1992) reported the synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, demonstrating novel approaches to creating such compounds (Beattie & Hales, 1992). Similarly, Tiwari et al. (2018) discussed the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, showcasing advanced techniques in chemical synthesis (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

properties

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJFTMHNIACXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610106
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS RN

671820-52-3
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
J Qi, H Dong, J Huang, S Zhang, L Niu, Y Zhang… - European Journal of …, 2018 - Elsevier
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxy- lic acid derivatives were synthesized and evaluated for their biological activities. Among all synthesized …

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